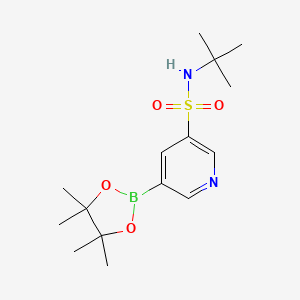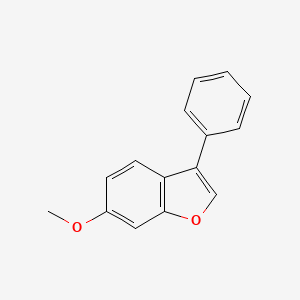![molecular formula C8H6ClF2N3O2S B8741864 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide CAS No. 89725-45-1](/img/structure/B8741864.png)
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide is a heterocyclic aromatic compound that belongs to the benzimidazole family. This compound is characterized by the presence of a benzimidazole ring fused with a sulfonamide group, a chlorine atom, and a difluoromethyl group. It is known for its diverse applications in medicinal chemistry, particularly due to its potential biological activities.
準備方法
The synthesis of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzimidazole derivative with sulfonyl chloride in the presence of a base such as pyridine.
Addition of the Difluoromethyl Group: The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents such as difluoromethyl iodide.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions.
化学反応の分析
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: The chlorine atom can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, resulting in the formation of substituted derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon.
科学的研究の応用
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide has a wide range of scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and antiviral agent due to its ability to interact with various biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It is employed in the development of corrosion inhibitors, dyes, and agrochemicals.
作用機序
The mechanism of action of 6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
6-Chloro-2-(difluoromethyl)-1H-benzo[d]imidazole-5-sulfonamide can be compared with other benzimidazole derivatives, such as:
1H-Benzimidazole-5-sulfonamide: Lacks the chlorine and difluoromethyl groups, resulting in different biological activities and chemical properties.
6-Chloro-1H-benzimidazole: Contains a chlorine atom but lacks the sulfonamide and difluoromethyl groups, leading to variations in its reactivity and applications.
2-(Difluoromethyl)-1H-benzimidazole: Possesses the difluoromethyl group but lacks the sulfonamide and chlorine groups, affecting its chemical behavior and biological interactions.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
89725-45-1 |
|---|---|
分子式 |
C8H6ClF2N3O2S |
分子量 |
281.67 g/mol |
IUPAC名 |
6-chloro-2-(difluoromethyl)-3H-benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C8H6ClF2N3O2S/c9-3-1-4-5(2-6(3)17(12,15)16)14-8(13-4)7(10)11/h1-2,7H,(H,13,14)(H2,12,15,16) |
InChIキー |
DDRLUMRMIHFIGP-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1S(=O)(=O)N)Cl)N=C(N2)C(F)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
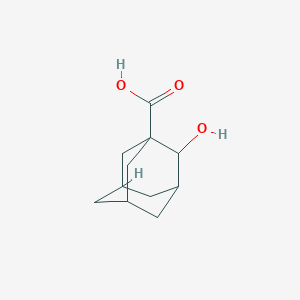
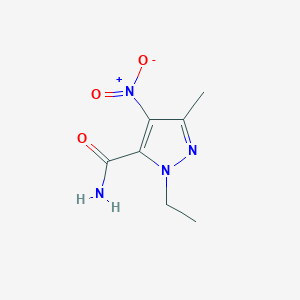
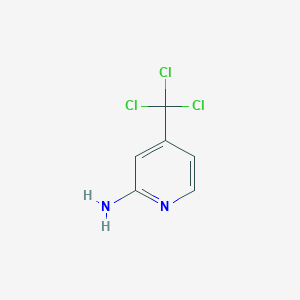
![ethyl 4-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B8741797.png)

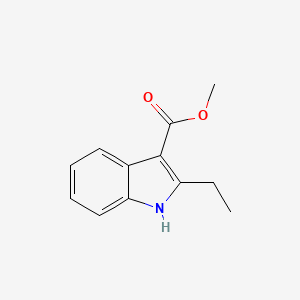
![8-Fluoro-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B8741836.png)
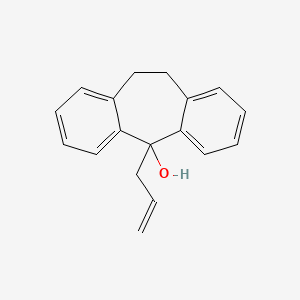

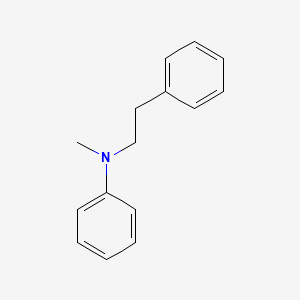

![3,5-Dichlorobenzo[d]isothiazole 1,1-dioxide](/img/structure/B8741890.png)
